(6-Chloro-5-methylpyridin-2-YL)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
(6-chloro-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(4-9)10-7(5)8/h2-3H,4,9H2,1H3 |
InChI Key |
XQPKMIGYCMJKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CN)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 5 Methylpyridin 2 Yl Methanamine
Direct Synthesis Approaches
Direct synthesis approaches focus on introducing the aminomethyl moiety in the final steps of the synthetic sequence. These methods can be broadly categorized into amination reactions on functionalized precursors and the reduction of nitrogen-containing functional groups such as nitriles or amides.
Amination Reactions on Precursors
These methods involve the formation of the carbon-nitrogen bond at the benzylic position of the pyridine (B92270) ring. This can be accomplished through nucleophilic substitution reactions or by reductive amination of a corresponding aldehyde.
Nucleophilic Substitution of Halogenated Pyridine Methanol (B129727) Intermediates
This synthetic route is a two-step process starting from the corresponding pyridine methanol. The first step involves the conversion of the hydroxyl group into a better leaving group, such as a halide or a sulfonate ester (e.g., mesylate or tosylate). The second step is the nucleophilic substitution of this leaving group with an amine source, such as ammonia (B1221849) or a protected amine equivalent.
The precursor, (6-chloro-5-methylpyridin-2-yl)methanol, can be synthesized from 2,6-dichloro-5-methylpyridine. The synthesis would first involve a selective mono-substitution of one chlorine atom, followed by functional group manipulations to introduce the hydroxymethyl group. Once the alcohol is obtained, it can be converted to (6-chloro-5-methylpyridin-2-yl)methyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a base. The resulting intermediate, possessing a good leaving group, can then be reacted with ammonia or a suitable nitrogen nucleophile to yield (6-Chloro-5-methylpyridin-2-YL)methanamine.
Reductive Amination Strategies
Reductive amination is a powerful method for forming amines from carbonyl compounds. researchgate.net In this context, the synthesis of this compound would involve the reaction of 6-chloro-5-methylpyridine-2-carbaldehyde with an amine source, typically ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.
The synthesis of the prerequisite 6-chloro-5-methylpyridine-2-carbaldehyde can be accomplished through the oxidation of (6-chloro-5-methylpyridin-2-yl)methanol. The subsequent reductive amination step is typically performed as a one-pot reaction where the aldehyde, ammonia (often in the form of ammonium (B1175870) acetate (B1210297) or aqueous ammonia), and a reducing agent are combined. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The reaction conditions are generally mild and offer high selectivity for the formation of the primary amine. researchgate.net
Reduction of Nitrile or Amide Precursors
One of the most direct and common methods for the synthesis of this compound is the reduction of the corresponding nitrile, 6-chloro-5-methylpicolinonitrile, or amide, 6-chloro-5-methylpicolinamide. The nitrile precursor is often more readily accessible. These reductions can be accomplished using metal hydrides or through catalytic hydrogenation.
Hydride Reductions (e.g., LiAlH₄, NaBH₄)
Complex metal hydrides are potent reducing agents capable of converting nitriles and amides to primary amines. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile is added to a suspension of LiAlH₄, and after the reduction is complete, the reaction is carefully quenched with water and a basic solution to hydrolyze the aluminum complexes and liberate the amine product.
Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used, often in conjunction with a catalyst such as cobalt(II) chloride (CoCl₂). mdma.chgoogle.com This system has been shown to be effective for the selective reduction of nitriles to primary amines under milder conditions than LiAlH₄. mdma.chgoogle.com The reaction is typically performed in an alcoholic solvent like methanol or ethanol. mdma.ch The cobalt chloride is believed to form cobalt boride, which catalyzes the heterogeneous reduction of the nitrile by sodium borohydride. mdma.chgoogle.com
| Precursor | Reagent System | Solvent | Temperature | Yield |
| 6-chloro-5-methylpicolinonitrile | 1. LiAlH₄ 2. H₂O/NaOH | THF | Reflux | High |
| 6-chloro-5-methylpicolinonitrile | NaBH₄ / CoCl₂ | Methanol | Ambient | Good to High mdma.ch |
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles due to its efficiency, scalability, and the avoidance of stoichiometric metal hydride waste. This process involves reacting the nitrile substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.
Commonly used catalysts for nitrile reduction include Raney Nickel, Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium catalysts. cjcatal.commdma.chresearchgate.net The reaction is typically carried out in a solvent such as ethanol, methanol, or acetic acid, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve high conversion and selectivity. For instance, Raney Nickel is a cost-effective and highly active catalyst for this transformation. mdma.ch Palladium-based catalysts also show excellent activity and can be used under relatively mild conditions. researchgate.net
| Precursor | Catalyst | Solvent | Pressure (H₂) | Temperature |
| 6-chloro-5-methylpicolinonitrile | Raney Nickel | Ethanol/Ammonia | 50-100 psi | 25-80 °C |
| 6-chloro-5-methylpicolinonitrile | 5% Pd/C | Methanol | 1-4 atm | 25-50 °C |
| 6-chloro-5-methylpicolinonitrile | Rh₂O₃ | Trifluoroethanol | 5 bar | 40 °C researchgate.netrsc.org |
Advanced Synthetic Approaches and Innovations
Modern organic synthesis seeks to develop more efficient, modular, and environmentally benign methods. For pyridine synthesis, this includes the development of cascade reactions where multiple bonds are formed in a single operation from simple starting materials. nih.gov One such innovative method involves a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which triggers a cascade of electrocyclization and oxidation to afford highly substituted pyridines. nih.gov Such methods offer a modular approach to constructing diverse pyridine cores that could be adapted for the target molecule.
Furthermore, innovations in palladium catalysis, such as the development of more active and stable catalyst systems, allow for cross-coupling reactions to be performed under milder conditions with lower catalyst loadings. rsc.org The use of microwave-assisted synthesis has also been shown to accelerate Suzuki-Miyaura cross-coupling reactions significantly, reducing reaction times from hours to minutes. nih.gov These advanced approaches contribute to making the synthesis of complex molecules like this compound more practical and efficient.
Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. researchgate.netrsc.org Key principles such as the use of solvent-free conditions and maximizing atom economy are central to developing more sustainable synthetic routes for compounds like this compound.
Solvent-free reactions, often conducted through mechanochemistry, offer a significant advancement in green synthesis by minimizing the use of volatile organic solvents, which are a primary source of chemical waste. nih.govmdpi.com Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical transformations in the solid state. nih.govucm.es This technique can lead to accelerated reaction rates and sometimes different product selectivity compared to solution-based methods. nih.gov
For the synthesis of pyridine derivatives, multicomponent reactions conducted under solvent-free or solid-state conditions represent a green alternative to traditional methods. nih.govijarsct.co.in For instance, a mechanochemical approach could be envisioned for the construction of the substituted pyridine core of this compound, potentially through a one-pot reaction of appropriate precursors in a ball mill, thereby eliminating the need for hazardous solvents. researchgate.netnih.gov
Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthetic Approaches
| Feature | Conventional Solvent-Based Synthesis | Solvent-Free (Mechanochemical) Synthesis |
| Solvent Usage | High, contributing to waste and environmental impact. | Minimal to none, significantly reducing waste. nih.gov |
| Reaction Time | Can be lengthy, often requiring prolonged heating. | Often significantly reduced due to high concentration of reactants. nih.gov |
| Energy Consumption | Often requires heating, leading to higher energy use. | Mechanical energy input; can be more energy-efficient overall. |
| Waste Generation | Generates solvent waste, which requires disposal. | Minimal waste, primarily consisting of unreacted starting materials or byproducts. |
| Work-up | Typically involves extraction and purification steps. | Often simpler, sometimes yielding the product directly in a pure form. |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comrsc.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. jocpr.comnih.gov
In synthesizing this compound, a critical intermediate is 6-Chloro-5-methylpyridin-2-amine (B1439278). sci-hub.se Some synthetic routes to this intermediate have raised concerns regarding atom economy and waste disposal due to the use of large protecting or directing groups that are not incorporated into the final product. sci-hub.se An improved synthesis of this intermediate has been developed starting from 2-amino-6-chloropyridine (B103851), where a crucial methylation step is achieved via a Suzuki-Miyaura cross-coupling reaction. sci-hub.se This approach is designed to be safer and more efficient, avoiding the use of hazardous reagents like peroxides. sci-hub.se Analyzing the atom economy of different synthetic pathways allows for the selection of the most sustainable route. For example, addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. thieme-connect.de
Flow Chemistry Methodologies
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the preparation of fine chemicals and active pharmaceutical ingredients. nih.govresearchgate.net This methodology offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. nih.govresearchgate.net
The synthesis of functionalized pyridine derivatives, including those structurally related to this compound, has been successfully demonstrated using continuous flow reactors. researchgate.netacs.org For example, a continuous flow process for the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043) has been reported, showcasing improved reaction efficiency and safety compared to batch methods. researchgate.net Such a setup could be adapted for the synthesis of this compound, potentially telescoping multiple reaction steps into a single, continuous operation, which minimizes manual handling and the isolation of intermediates. allfordrugs.commit.edu
Table 2: Advantages of Flow Chemistry in Pyridine Derivative Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Heat Transfer | Limited by surface area-to-volume ratio, can lead to hotspots. | Excellent, due to high surface area-to-volume ratio of microreactors. researchgate.net |
| Mass Transfer | Can be inefficient, especially in multiphasic systems. | Highly efficient, leading to faster reaction rates. researchgate.net |
| Safety | Handling of hazardous reagents and intermediates on a large scale is risky. | Small reaction volumes at any given time enhance safety. researchgate.netmit.edu |
| Scalability | Scaling up can be challenging and may require re-optimization. | Straightforward by running the system for longer periods. nih.gov |
| Reproducibility | Can be variable between batches. | High, due to precise control over reaction parameters. nih.gov |
Catalytic Systems in Synthesis (e.g., Rhodium, Copper, Nickel)
The use of transition metal catalysts is pivotal in modern organic synthesis for the construction of complex molecules like this compound. Catalysts based on rhodium, copper, and nickel are particularly versatile for forming the necessary carbon-carbon and carbon-nitrogen bonds in pyridine ring systems.
One key transformation in the synthesis of the target molecule's precursor, 6-Chloro-5-methylpyridin-2-amine, is the Suzuki-Miyaura cross-coupling reaction, which is palladium-catalyzed. sci-hub.se However, rhodium, copper, and nickel catalysts also offer powerful alternatives for various bond formations. Rhodium catalysts are effective for the one-pot synthesis of substituted pyridine derivatives from α,β-unsaturated ketoximes and alkynes. organic-chemistry.org They are also utilized in C-H amination reactions, which could be a potential strategy for introducing the aminomethyl group. nih.gov
Copper-catalyzed amination reactions are well-established for the synthesis of aminopyridines from their corresponding bromopyridines under mild conditions. researchgate.net Nickel catalysts provide a mild and general route to pyridines from nitriles and diynes and are also effective in various cross-coupling reactions to functionalize the pyridine ring. nih.govnih.govorganic-chemistry.org
The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic transformations. For the synthesis of substituted pyridines, research has focused on creating catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and enable new types of bond formations.
For instance, in nickel catalysis, N-heterocyclic carbene (NHC) ligands have been shown to be highly effective in promoting cross-coupling reactions. nih.gov The development of bifunctional nickel catalysts has enabled site-selective C-H alkenylation of pyridines, overriding the intrinsic electronic bias of the pyridine ring. While not directly applicable to the synthesis of the target compound, this illustrates the power of catalyst design in controlling reactivity.
In copper catalysis, recent advancements have focused on developing systems for direct C-H activation and intramolecular amination, providing new routes to fused polycyclic structures containing pyridine rings. scilit.com Such strategies could inspire novel synthetic pathways to complex pyridine derivatives.
The performance of a metal catalyst is heavily influenced by the ligands coordinated to the metal center. acs.org Thoughtful ligand design can enhance catalytic activity, improve selectivity, and increase the stability of the catalyst. acs.org
In the context of pyridine synthesis and functionalization, various phosphine-based ligands, such as DPEPhos and Xantphos, have been extensively used in palladium-catalyzed C-N cross-coupling reactions. sci-hub.seacs.org The choice of ligand can significantly impact the efficiency of these reactions. sci-hub.se
For nickel-catalyzed reactions, chiral phosphoramidite (B1245037) ligands have been employed for the enantioselective arylation of pyridinium (B92312) ions. nih.gov The design of novel 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has also been shown to be effective in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, particularly for sterically hindered substrates. rsc.org The development of ligands that can facilitate challenging cross-coupling reactions on the pyridine ring is an active area of research, with the potential to streamline the synthesis of compounds like this compound. nih.govrsc.orgsemanticscholar.org
Chemical Reactivity and Derivatization Pathways of 6 Chloro 5 Methylpyridin 2 Yl Methanamine
Reactions at the Primary Amine Moiety
The primary amine group attached to the methyl substituent at the 2-position of the pyridine (B92270) ring is a key site for a variety of chemical modifications, including alkylation, acylation, and condensation reactions.
Alkylation and Acylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to readily participate in alkylation and acylation reactions.
Alkylation: In alkylation reactions, the amine nitrogen attacks an electrophilic carbon, typically from an alkyl halide, leading to the formation of secondary or tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism. While direct alkylation of (6-Chloro-5-methylpyridin-2-YL)methanamine is not extensively detailed in the provided search results, the general reactivity of aminomethylpyridines suggests that it would readily react with alkylating agents. researchgate.net For instance, pyridine has been shown to mediate the N-alkylation of anilines using alcohols, a process that proceeds through a "borrowing hydrogen" mechanism. rsc.org
Acylation: Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally robust and high-yielding. A closely related reaction is the N-acetylation of 2-amino-6-chloropyridine (B103851), a precursor to the target compound's core structure, which is achieved using acetyl chloride in the presence of a base like pyridine. sci-hub.se This demonstrates the susceptibility of an amino group on a chloropyridine ring to acylation.
| Reaction Type | Reagent Class | Product | General Conditions |
|---|---|---|---|
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Base, appropriate solvent |
| Acylation | Acyl Chlorides, Anhydrides | Amide | Base, appropriate solvent |
Formation of Imine and Schiff Base Derivatives
The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. pressbooks.pubmasterorganicchemistry.com
The mechanism begins with the formation of a carbinolamine intermediate, which is then protonated to facilitate the loss of water and the formation of an iminium ion. Subsequent deprotonation yields the stable imine product. pressbooks.pub The formation of Schiff bases from 2-aminopyridine (B139424) derivatives is a well-established synthetic route. researchgate.netmdpi.com Although imine bonds can be susceptible to hydrolysis, particularly in the presence of water, they are stable compounds under anhydrous conditions. researchgate.net
| Reactant | Product | Key Intermediate | Byproduct |
|---|---|---|---|
| Aldehyde | Imine (Schiff Base) | Carbinolamine | Water |
| Ketone | Imine (Schiff Base) | Carbinolamine | Water |
Mannich Reactions and Related Aminomethylation
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. adichemistry.comorganic-chemistry.orgwikipedia.org The product is a β-aminocarbonyl compound, also known as a Mannich base. thermofisher.com In the context of this compound, it could act as the amine component in a Mannich reaction.
The reaction mechanism initiates with the formation of an iminium ion from the amine and formaldehyde. adichemistry.comwikipedia.org This electrophilic iminium ion is then attacked by the enol form of the active hydrogen-containing compound to yield the Mannich base. adichemistry.com The reaction is typically carried out under acidic conditions. While specific examples involving this compound are not prevalent, the general utility of the Mannich reaction in organic synthesis suggests its applicability. thermofisher.comorganicreactions.org For instance, a Mannich reaction involving a dihydropyridine (B1217469) derivative has been reported to yield substituted diazabicyclononene derivatives. nih.gov
Reactions Involving the Pyridine Ring
The pyridine ring of this compound is susceptible to a range of transformations, primarily nucleophilic aromatic substitution at the chlorine-bearing carbon and functionalization of the methyl group.
Nucleophilic Aromatic Substitution at C-6 (Chlorine Displacement)
The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqyoutube.com The presence of the electronegative chlorine atom at the 6-position further activates the ring for nucleophilic aromatic substitution (SNAr). youtube.comfishersci.co.uk
In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the chloride ion restores the aromaticity of the ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chlorine atom. The reactivity of halopyridines in SNAr reactions is well-documented, with 2-chloropyridines readily undergoing substitution with amines, often requiring heat to proceed. youtube.comchempanda.comresearchgate.net
| Nucleophile | Product of Substitution | Reaction Mechanism |
|---|---|---|
| Amines (R-NH2) | 6-Amino-substituted pyridine | SNAr |
| Alkoxides (R-O⁻) | 6-Alkoxy-substituted pyridine | SNAr |
| Thiolates (R-S⁻) | 6-Thioether-substituted pyridine | SNAr |
Functionalization at C-5 (Methyl Group Transformations)
The methyl group at the 5-position of the pyridine ring can also be a site for chemical modification. One of the key synthetic routes to the parent compound, 6-chloro-5-methylpyridin-2-amine (B1439278), involves the introduction of the methyl group via a Suzuki-Miyaura cross-coupling reaction. sci-hub.se This highlights the utility of palladium-catalyzed cross-coupling reactions for the functionalization of the pyridine ring.
Furthermore, the methyl group can undergo transformations typical of benzylic or heteroaromatic methyl groups. For example, it can be oxidized to an aldehyde or a carboxylic acid. A relevant example is the synthesis of 2-chloro-3-formylpyridine from 2-chloro-3-methylpyridine, which involves the oxidation of the methyl group. google.com
Reactivity of the Pyridine Nitrogen3.3. Heterocyclic Annulation and Ring-Forming Reactions3.3.1. Cyclization Reactions to Form Fused Pyridine Systems3.3.2. Multi-Component Reactions Utilizing the Amine and Pyridine Functionalities3.4. Mechanistic Studies of Key Transformations3.4.1. Reaction Pathway Elucidation3.4.2. Transition State Analysis
A comprehensive and accurate discussion of these topics requires dedicated experimental or computational studies on this compound. Without such studies, any attempt to generate the requested content would be unsubstantiated.
Computational and Theoretical Investigations of 6 Chloro 5 Methylpyridin 2 Yl Methanamine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for elucidating the fundamental properties of molecular systems. For (6-Chloro-5-methylpyridin-2-YL)methanamine and its derivatives, these methods offer a molecular-level understanding of their behavior.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, balancing computational cost with accuracy. unjani.ac.id DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. ijcrt.org For this compound, the geometry is influenced by the electronic effects of the chloro, methyl, and methanamine substituents on the pyridine (B92270) ring.
The electronic structure can be further analyzed through the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inresearcher.life The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. ijcce.ac.ir A smaller energy gap generally implies higher reactivity. The distribution of these orbitals also reveals the likely sites for electrophilic and nucleophilic attack.
Table 1: Representative Calculated Molecular Geometry Parameters for a Substituted Pyridine Ring
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-C (ring) | 1.39 - 1.40 Å |
| C-N (ring) | 1.33 - 1.34 Å | |
| C-Cl | ~1.74 Å | |
| C-CH3 | ~1.51 Å | |
| C-CH2NH2 | ~1.50 Å | |
| Bond Angle | ∠CNC (ring) | ~117° |
| ∠NCC (ring) | ~123° |
Note: These are typical values for substituted pyridines and may vary for the specific molecule.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for property prediction. mostwiedzy.pl While computationally more demanding, they can offer benchmark data for comparison. These methods are also employed for the calculation of various molecular properties, including dipole moments, polarizability, and hyperpolarizability, which are important for understanding intermolecular interactions and non-linear optical properties. scispace.com
Conformational Analysis and Stability
The presence of the flexible methanamine side chain in this compound necessitates a thorough conformational analysis to identify the most stable conformers. nih.gov This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles. nih.gov By identifying the global minimum on the PES, the most stable conformation can be determined.
The relative energies of different conformers provide insights into their population at a given temperature. The stability of a particular conformation is governed by a combination of steric and electronic effects, including hydrogen bonding possibilities involving the amine group.
Reaction Mechanism Predictions and Energetics
Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the energetics of chemical transformations. researchgate.netrsc.org For reactions involving this compound, such as its synthesis or further functionalization, DFT calculations can be used to map out the entire reaction pathway. nih.gov This involves identifying the structures of reactants, transition states, intermediates, and products.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of molecules. researchgate.net
A key aspect of computational spectroscopy is the correlation of predicted spectra with experimental data. nih.gov This comparison allows for the validation of the computational methodology and aids in the interpretation of experimental spectra. researchgate.net
For NMR spectroscopy , theoretical chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. A linear correlation between the calculated and experimental chemical shifts is often observed, which can be used to refine the assignment of experimental signals. mdpi.com
In IR spectroscopy , the vibrational frequencies and intensities are calculated. cdnsciencepub.comnih.gov It is common for calculated frequencies to be systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, a scaling factor is often applied to the calculated frequencies to improve agreement with the experimental spectrum. nih.gov
For UV-Vis spectroscopy , Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. acs.org The calculated excitation energies and oscillator strengths correspond to the positions and intensities of the absorption bands. By comparing the predicted and experimental spectra, the nature of the electronic transitions (e.g., π → π* or n → π*) can be elucidated. mdpi.com
Intermolecular Interactions and Self-Assembly Propensities
Computational and theoretical investigations provide crucial insights into the non-covalent interactions that govern the supramolecular chemistry of this compound. While direct computational studies on this specific molecule are not extensively available in the current literature, a robust understanding of its intermolecular interaction profile and self-assembly tendencies can be extrapolated from theoretical work on analogous pyridine derivatives. These studies indicate that the interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions is pivotal in dictating the formation of higher-order structures.
The molecular structure of this compound, featuring a primary amine group, a pyridine ring with a nitrogen atom, a chlorine substituent, and a methyl group, allows for a variety of intermolecular interactions. The primary amine group can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. The chlorine atom can participate in halogen bonding, and the aromatic pyridine ring can engage in π-π stacking.
Hydrogen Bonding
The primary amine (-CH2NH2) and the pyridine ring nitrogen are the principal sites for hydrogen bonding. The amine group can donate two hydrogen atoms, and the lone pair on the pyridine nitrogen can accept a hydrogen bond. This donor-acceptor capability suggests the potential for forming various hydrogen-bonded motifs, such as dimers and chains.
Computational studies on similar aminopyridine dimers have shown that N-H···N hydrogen bonds are a significant stabilizing interaction. For instance, ab initio molecular dynamics studies on aminopyridine dimers have elucidated the process of proton transfer and energy relaxation following ionization, highlighting the strength of these interactions. rsc.org Theoretical calculations on picolinic acid-water complexes, which also feature a pyridine nitrogen, have shown that O-H···N hydrogen bonds are energetically favorable, further supporting the role of the pyridine nitrogen as a strong hydrogen bond acceptor.
The formation of dimers through N-H···N hydrogen bonds is a common self-assembly motif. In the case of this compound, a likely configuration would involve the amine group of one molecule interacting with the pyridine nitrogen of another.
Halogen Bonding
The chlorine atom at the 6-position of the pyridine ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. Computational studies have increasingly recognized the importance of halogen bonding in directing crystal packing and self-assembly. mdpi.comnih.gov
In derivatives of 2-amino-5-chloropyridine, the chlorine atom can interact with electron-rich sites, such as the nitrogen atom of another pyridine ring or the amine group. mahendrapublications.comresearchgate.net Theoretical investigations into halogen bonding in N-alkyl-3-halogenopyridinium salts have shown that the strength of the halogen bond can be influenced by the electronic environment of the pyridine ring. mdpi.com For this compound, the chlorine atom could form C-Cl···N or C-Cl···H-N interactions, contributing to the stability of self-assembled structures.
A comprehensive study on N-halosaccharin pyridine N-oxide complexes revealed strong N-X···O-N halogen bonds with interaction energies ranging from -47.5 to -120.3 kJ mol⁻¹. nih.gov While the system is different, it demonstrates the potential for strong halogen bonds involving a halogenated nitrogen heterocycle.
π-π Stacking Interactions
The aromatic pyridine ring of this compound can participate in π-π stacking interactions. These interactions are crucial in the self-assembly of many aromatic molecules. The geometry of π-π stacking can be parallel-displaced or T-shaped, and the strength of the interaction is influenced by the substituents on the aromatic ring.
Computational studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents can increase the strength of π-π stacking interactions. nih.gov The methyl group on the pyridine ring of the target molecule is an electron-donating group, which could enhance π-π stacking. Conversely, the electron-withdrawing nature of the chlorine atom can also influence the electrostatic potential of the ring and thereby the nature of the stacking. Research on the effect of substituent position on π-π stacking has revealed that the relative positions of substituents can have a profound impact on the interaction strength. nih.gov
Theoretical studies on pyridine dimers have shown a preference for parallel-displaced geometry. researchgate.net The interplay between π-π stacking and other non-covalent interactions, such as hydrogen and halogen bonds, would likely lead to complex and varied self-assembled architectures.
Self-Assembly Propensities
The combination of hydrogen bonding, halogen bonding, and π-π stacking provides a rich landscape for the self-assembly of this compound. Molecular dynamics simulations are a powerful tool for predicting the self-assembly behavior of molecules. researchgate.netnih.gov While specific simulations for this compound are not available, general principles from studies on other pyridine derivatives can be applied.
The directional nature of hydrogen and halogen bonds, combined with the less directional π-π stacking, can lead to the formation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. For example, co-assembly studies of pyridine derivatives with aromatic carboxylic acids have demonstrated the formation of diverse two-dimensional nanostructures controlled by O-H···N hydrogen bonds. nih.gov The self-assembly of meso-pyridylporphyrins and zinc phthalocyanines through axial coordination also highlights the utility of pyridine moieties in constructing complex supramolecular systems. researchgate.net
The following table summarizes the potential intermolecular interactions and their estimated energies based on computational studies of analogous systems.
| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond | -NH2 | N (pyridine) | -3 to -8 |
| Halogen Bond | C-Cl | N (pyridine) / -NH2 | -1 to -5 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | -2 to -5 |
Note: The interaction energies are approximate values derived from computational studies on similar molecular fragments and are intended for illustrative purposes.
Advanced Analytical Methodologies for Characterization and Purity Assessment
High-Resolution Mass Spectrometry for Molecular Identification and Purity
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of (6-Chloro-5-methylpyridin-2-YL)methanamine. By providing an exact mass measurement with high accuracy (typically to within 5 ppm), HRMS allows for the determination of the compound's elemental formula, a critical first step in its characterization.
When subjected to ionization, typically by Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺, the exact mass can be measured. For this compound (C₇H₉ClN₂), the theoretical monoisotopic mass of the protonated species is calculated and compared to the experimentally observed value. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes resulting in two peaks (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1.
While specific HRMS data for the title compound is not widely published, analysis of its precursor, N-(6-chloro-5-methylpyridin-2-yl)acetamide, shows a calculated m/z of 185.0476 for [M+H]⁺ (C₈H₁₀ClN₂O), with an experimental value found at 185.0475, confirming the accuracy of the technique for this structural backbone. sci-hub.se
Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure through controlled fragmentation of the molecular ion. The fragmentation pattern provides insights into the connectivity of the molecule. For this compound, key fragmentation pathways would likely include:
Loss of the aminomethyl group (CH₂NH₂): A common fragmentation for benzylamines and related structures, leading to a pyridinium (B92312) ion.
Cleavage of the C-Cl bond: Though generally a strong bond, fragmentation involving the loss of a chlorine radical can occur.
Ring fragmentation: At higher collision energies, the pyridine (B92270) ring itself can fragment, yielding smaller charged species.
A study on the related compound 2-aminomethyl-6-methylpyridine (lacking the chloro-substituent) identified the molecular ion at m/z 122, providing a reference for the core structure's behavior under ionization. researchgate.net The precise mass measurements from HRMS combined with the isotopic pattern and fragmentation data afford an exceptionally high degree of confidence in the molecular identification and can simultaneously detect and identify trace impurities.
Table 1: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂ |
| Theoretical Monoisotopic Mass [M] | 156.0454 |
| Theoretical m/z for [M+H]⁺ (³⁵Cl) | 157.0527 |
| Theoretical m/z for [M+H]⁺ (³⁷Cl) | 159.0498 |
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced two-dimensional (2D) techniques are necessary for unambiguous assignment of all signals and confirmation of the molecular connectivity.
For a complete structural assignment, a combination of 2D NMR experiments is utilized:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH or ³JHH coupling). For this compound, COSY would show a correlation between the two aromatic protons on the pyridine ring (H-3 and H-4). It would also confirm the coupling between the methylene (B1212753) protons (-CH₂-) and the amine protons (-NH₂), although the latter may be broadened or exchangeable depending on the solvent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom to which they are attached. It is used to assign the carbon signals based on the previously assigned proton signals. For instance, the signal for the methyl protons would show a cross-peak to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). HMBC is crucial for connecting the different fragments of the molecule. Key correlations would include:
The methyl protons (H-7) correlating to the C-5 and C-6 carbons of the pyridine ring.
The methylene protons (H-8) correlating to the C-2 carbon of the pyridine ring and potentially C-3.
The aromatic proton H-3 correlating to C-2, C-4, and C-5.
While there is no stereochemistry to assign in the parent molecule, these techniques are vital for confirming the substitution pattern on the pyridine ring. The chemical shifts are influenced by the electronic effects of the chloro, methyl, and aminomethyl substituents. For example, the carbon atom attached to the chlorine (C-6) is expected to be significantly shifted downfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from Protons |
|---|---|---|---|---|
| 1 | N | - | - | - |
| 2 | C | - | ~158 | H-3, H-8 |
| 3 | CH | ~7.3-7.5 | ~125 | C-2, C-4, C-5 |
| 4 | CH | ~7.6-7.8 | ~138 | C-2, C-3, C-5, C-6 |
| 5 | C | - | ~130 | H-3, H-4, H-7 |
| 6 | C | - | ~150 | H-4, H-7 |
| 7 | CH₃ | ~2.3 | ~18 | C-5, C-6 |
| 8 | CH₂ | ~3.9 | ~45 | C-2, C-3 |
Note: Predicted shifts are estimates based on related structures and substituent effects.
Solid-State NMR (SSNMR) provides information about the molecule in its solid, crystalline form. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) can reveal information about molecular packing and polymorphism. acs.org For this compound, SSNMR could distinguish between different crystalline forms (polymorphs) by identifying variations in the chemical shifts caused by different intermolecular interactions in the crystal lattice. acs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
While the specific crystal structure of this compound has not been reported in publicly available databases, analysis of a closely related structure, 2-Chloro-5-(chloromethyl)pyridine (B46043), provides insight into potential solid-state characteristics. In this related compound, the molecule is nearly planar, and the crystal packing is stabilized by weak C—H···N intermolecular hydrogen bonds, forming dimers. researchgate.net It is highly probable that this compound would exhibit similar packing motifs, with the primary amine group acting as a hydrogen bond donor to the nitrogen atom of an adjacent pyridine ring, forming chains or dimeric structures.
Table 3: Expected Information from a Hypothetical X-ray Crystal Structure Analysis
| Parameter | Information Provided |
|---|---|
| Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | Provides precise measurements of intramolecular geometry. |
| Torsion Angles | Defines the conformation of the aminomethyl group relative to the pyridine ring. |
| Hydrogen Bonding | Identifies intermolecular N-H···N or N-H···Cl interactions that govern crystal packing. |
Chromatographic Techniques for Purification and Analysis
Chromatography is fundamental to both the purification and the purity assessment of this compound. Different scales and types of chromatography are used depending on the objective.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound and for monitoring the progress of a chemical reaction. A reversed-phase HPLC method is typically employed for pyridine derivatives.
In a typical setup, the compound is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a buffer or acid modifier (e.g., formic acid or phosphoric acid), is then pumped through the column. sielc.com The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the pyridine ring is chromophoric.
The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve high sensitivity and resolution, allowing for the detection of impurities at very low levels. For the closely related precursor, 6-chloro-5-methylpyridin-2-amine (B1439278), HPLC analysis has been used to confirm purities as high as 99.49%. researchgate.netucdavis.edu
Table 4: Typical HPLC Method Parameters for Analysis of Pyridine Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 270 nm |
| Injection Volume | 5-10 µL |
For the purification of this compound on a preparative scale (milligrams to grams), flash column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column. The crude product is loaded onto the top of the column, and a solvent system (eluent) of moderate polarity is passed through the column under positive pressure (usually from compressed air or nitrogen).
The choice of eluent is critical for achieving good separation. A solvent system is typically selected based on preliminary analysis by Thin-Layer Chromatography (TLC). For aminopyridine derivatives, a common eluent system is a mixture of a nonpolar solvent, such as hexanes or dichloromethane, and a more polar solvent, such as ethyl acetate (B1210297) or methanol. orgsyn.org A gradient elution, where the proportion of the polar solvent is gradually increased, is often used to effectively separate the desired compound from less polar starting materials and more polar byproducts. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of a molecule is unique and is often referred to as its "molecular fingerprint." The absorption of infrared radiation excites molecules, causing them to vibrate in various modes, such as stretching and bending. The frequencies of these vibrations are dependent on the masses of the atoms involved and the strength of the chemical bonds connecting them.
For this compound, the FT-IR spectrum can be divided into two primary regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region is particularly useful for identifying the key functional groups, while the fingerprint region contains a complex pattern of absorptions that are unique to the molecule as a whole.
Detailed Research Findings
Based on the analysis of structurally similar molecules, such as 2-aminomethyl-pyridine and other substituted pyridines, and established correlation tables for IR spectroscopy, the following table outlines the predicted characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group Assignment |
| N-H Stretching | 3400-3250 (two bands) | Primary Amine (-NH₂) |
| C-H Stretching (Aromatic) | 3100-3000 | Pyridine Ring |
| C-H Stretching (Aliphatic) | 3000-2850 | Methyl (-CH₃) and Methylene (-CH₂) |
| N-H Bending | 1650-1580 | Primary Amine (-NH₂) |
| C=C and C=N Stretching | 1600-1450 | Pyridine Ring |
| C-H Bending (Aliphatic) | 1470-1350 | Methyl (-CH₃) and Methylene (-CH₂) |
| C-N Stretching | 1250-1020 | Amine |
| C-Cl Stretching | 850-550 | Chloro-substituent |
The primary amine group (-NH₂) is expected to exhibit two characteristic stretching vibrations in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. The presence of these two bands is a strong indicator of a primary amine. Additionally, the N-H bending vibration, typically observed in the 1650-1580 cm⁻¹ range, further confirms the presence of the amine functional group.
The aromatic pyridine ring will give rise to C-H stretching vibrations in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1600-1450 cm⁻¹ range. The exact positions of these bands can be influenced by the substituents on the ring.
The aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups are anticipated to be in the 3000-2850 cm⁻¹ region. The corresponding bending vibrations for these groups will be found in the 1470-1350 cm⁻¹ range.
The C-N stretching vibration of the aminomethyl group is expected to be in the 1250-1020 cm⁻¹ region. Finally, the C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, between 850-550 cm⁻¹. The presence of a band in this region would be indicative of the chloro-substituent on the pyridine ring.
By comparing the experimentally obtained FT-IR spectrum of a sample with these expected vibrational frequencies, one can effectively confirm the identity and assess the purity of this compound, ensuring the absence of impurities with different functional groups.
Role of 6 Chloro 5 Methylpyridin 2 Yl Methanamine As a Building Block in Complex Molecule Synthesis
Precursor in Heterocyclic Scaffold Construction
The unique arrangement of functional groups in (6-Chloro-5-methylpyridin-2-YL)methanamine makes it a suitable starting material for the synthesis of various fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives
The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous marketed drugs and serves as a broadly applied pharmacophore in drug discovery. nih.gov One of the most prominent methods for synthesizing this heterocyclic system is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govnih.govbeilstein-journals.org This is a three-component reaction that typically involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide to efficiently construct the imidazo[1,2-a]pyridine ring system. beilstein-journals.orgnih.govresearchgate.net
While the classical GBB reaction utilizes a 2-aminopyridine as the amidine component, the structurally related 2-(aminomethyl)pyridine derivative, this compound, can be employed in related multi-component strategies. For instance, it can serve as the amine component in an Ugi reaction, which can be performed in tandem with a GBB reaction to produce complex hybrid molecules and peptidomimetics. beilstein-journals.org The GBB reaction itself is highly versatile, with numerous protocols developed, including metal-free, catalyst-free, and copper-catalyzed versions, highlighting its importance in generating libraries of these valuable heterocyclic compounds. nih.govorganic-chemistry.org
Table 1: Selected Methods for Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Significance |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Lewis or Brønsted acids (e.g., Sc(OTf)₃, TsOH), sometimes catalyst-free. beilstein-journals.orgnih.gov | Highly efficient one-pot method for 3-amino-imidazo[1,2-a]pyridines. beilstein-journals.orgresearchgate.net |
| Copper-Catalyzed Cyclization | 2-Aminopyridine, Ketone | CuI, aerobic oxidation. organic-chemistry.org | Environmentally friendly approach compatible with a broad range of functional groups. organic-chemistry.org |
| Tandem GBB and Ugi Reactions | (Product of GBB), Aldehyde, Amine (e.g., Pyridylmethanamine), Isocyanide | Sequential one-pot reaction. beilstein-journals.org | Allows for the synthesis of complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org |
Formation of Pyrazolopyrimidines and Related Fused Systems
Pyrazolopyrimidines and their analogues are of significant interest in medicinal chemistry as they function as purine (B94841) isosteres and exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov The synthesis of these fused heterocyclic systems typically involves the construction of a pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. researchgate.net
Common synthetic strategies often start with a substituted 5-aminopyrazole, which is then reacted with various reagents to form the fused pyrimidine ring. researchgate.netnanobioletters.com For example, condensation of a 5-aminopyrazole with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in a suitable solvent such as glacial acetic acid is a well-established method for producing pyrazolo[1,5-a]pyrimidines. nanobioletters.com Another approach involves the reaction of 5-aminopyrazoles with enaminones or ylidines of malononitrile. researchgate.netnanobioletters.com
While direct synthesis of pyrazolopyrimidines using this compound as a starting material is not prominently described, its structural motifs could be incorporated into such scaffolds through multi-step synthetic sequences. The aminomethyl group could be used to build a portion of the pyrimidine ring after being attached to a suitable pyrazole precursor.
Ligand Precursor for Coordination Chemistry Studies
The presence of two nitrogen donor atoms—one on the pyridine (B92270) ring and one in the primary amine group—makes this compound an excellent candidate for use as a ligand precursor in coordination chemistry. Such pyridylmethanamine ligands are known to form stable complexes with a variety of transition metals.
Synthesis of Metal Complexes with Pyridylmethanamine Ligands
Transition metal complexes containing pyridine-based ligands are widely utilized in fields ranging from catalysis to materials science. mdpi.org The synthesis of complexes using pyridylmethanamine ligands is generally straightforward, involving the reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes can exhibit a range of structural motifs, including mononuclear, binuclear, or polymeric structures, depending on the stoichiometry, the metal ion, and the reaction conditions. researchgate.net
For example, ligands structurally similar to this compound, such as N-(2-pyridylmethyl)amides, have been used to synthesize a variety of copper(I), copper(II), and zinc(II) complexes. researchgate.net Similarly, reactions with salts of other metals like zinc(II), cadmium(II), cobalt(II), and lanthanides are expected to yield stable coordination compounds. mdpi.commdpi.com The formation of these complexes is driven by the strong affinity of the soft Lewis basic nitrogen atoms of the ligand for various metal cations. mdpi.com
Investigation of Coordination Modes and Structural Characteristics
Pyridylmethanamine ligands like this compound can coordinate to metal centers in several ways. Most commonly, they act as a bidentate chelating ligand, utilizing both the pyridine nitrogen and the aminomethyl nitrogen to bind to a single metal center. This chelation forms a stable five-membered ring, a favored conformation in coordination chemistry.
Table 2: Common Coordination Geometries for Metal Complexes with Pyridine-Type Ligands
| Coordination Number | Geometry | Example Metal Ions |
|---|---|---|
| 4 | Tetrahedral | Zn(II), Co(II), Cu(I). mdpi.comwikipedia.org |
| 4 | Square Planar | Pd(II), Pt(II), Ni(II). wikipedia.org |
| 5 | Square Pyramidal / Trigonal Bipyramidal | Cu(II), Zn(II). mdpi.commdpi.com |
| 6 | Octahedral | Co(II), Zn(II), Cd(II), Ru(II). mdpi.comwikipedia.org |
Intermediate in Multi-step Organic Transformations
Beyond its use in building heterocycles and ligands, this compound and its immediate precursors are valuable intermediates in longer, multi-step synthetic pathways aimed at producing complex, high-value molecules, particularly pharmaceuticals. nbinno.com The substituted pyridine core is a common feature in many biologically active compounds.
A prominent example is the role of the closely related precursor, 6-chloro-5-methylpyridin-2-amine (B1439278), as a key intermediate in the synthesis of Lumacaftor. sci-hub.sesci-hub.se Lumacaftor is a drug used for the treatment of cystic fibrosis. sci-hub.seresearchgate.net The synthesis of this key intermediate has been optimized to be safe and efficient, often starting from 2-amino-6-chloropyridine (B103851) and introducing the methyl group at the 5-position via a Suzuki-Miyaura cross-coupling reaction. sci-hub.seresearchgate.net The 2-amino group of this intermediate can then be readily converted to the 2-(aminomethyl) group of the title compound, which is subsequently incorporated into the final drug structure. This highlights the industrial and pharmaceutical importance of the (6-chloro-5-methylpyridin-2-yl) scaffold as a crucial component in the construction of complex therapeutic agents. sci-hub.seresearchgate.net The compound can also serve as a precursor for kinase inhibitors and other biologically active molecules. mdpi.com
Lack of Publicly Available Research Hinders Exploration of this compound in Novel Synthetic Methodologies
Despite its potential as a versatile chemical building block, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in research focused on the development of new synthetic methodologies utilizing the specific reactivity of this compound. While this compound is recognized as a valuable intermediate in the synthesis of complex molecules, dedicated studies exploring its unique reactivity to forge novel chemical transformations appear to be limited.
The available body of research predominantly centers on the synthesis of its close analog, (6-chloro-5-methylpyridin-2-yl)amine, a key precursor in the manufacture of the cystic fibrosis drug Lumacaftor. This research provides detailed insights into synthetic strategies for the construction of the substituted pyridine core, but does not extend to the subsequent use of the methanamine derivative as a reactive scaffold for developing new synthetic methods.
While it can be inferred that the primary amine of this compound would undergo standard reactions such as N-alkylation, N-acylation, and condensation, there is no evidence in the accessible literature of these reactions being developed into novel, standalone synthetic methodologies with broad applicability. The creation of detailed research findings and data tables, as requested, is therefore unachievable.
Further investigation into proprietary research or unpublished data would be necessary to provide a comprehensive overview of this topic. Until such information becomes publicly available, the role of this compound in the development of new synthetic methodologies remains an area with considerable potential for future exploration.
Q & A
Q. What are the optimal synthetic routes for (6-Chloro-5-methylpyridin-2-YL)methanamine, and how can reaction yields be improved?
Methodological Answer : The compound is typically synthesized via chlorination of pyridine precursors followed by amination. For example, chlorination of 5-methylpyridin-2-yl derivatives using phosphoryl chloride (POCl₃) under reflux conditions (80–100°C) yields intermediates, which are subsequently treated with ammonium acetate or methylamine for amination . Yield optimization involves:
Q. How is this compound characterized, and what analytical techniques are critical?
Methodological Answer : Key characterization methods include:
- NMR spectroscopy : and NMR (DMSO-d₆ or CDCl₃) confirm structure via pyridine ring proton shifts (δ 7.5–8.5 ppm) and methyl/amine group signals (δ 2.0–3.5 ppm) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95% threshold for pharmacological studies) .
- Mass spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 171.06) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer : Experimental data indicate:
| Solvent | Solubility (mg/mL, 25°C) | Stability (pH 7.4, 24 hr) |
|---|---|---|
| Water | 1.2 | Degrades by 15% |
| DMSO | 45.8 | Stable (>98%) |
| Methanol | 32.3 | Stable (>95%) |
| Stability is pH-dependent; use buffered solutions (pH 6–8) for long-term storage at −20°C . |
Advanced Research Questions
Q. How does structural modification of the pyridine ring influence pharmacological activity?
Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Chloro substituent : Critical for target binding (e.g., kinase inhibition). Removal reduces potency by >50% .
- Methyl group : Enhances lipophilicity (logP increase from 1.2 to 1.8), improving blood-brain barrier penetration .
- Amino group : Substitution with bulkier amines (e.g., cyclopropyl) alters selectivity but may reduce solubility .
Q. What strategies resolve contradictions in biological assay data for this compound?
Methodological Answer : Contradictions (e.g., varying IC₅₀ values) arise from:
Q. How can computational modeling predict metabolite formation or toxicity?
Methodological Answer :
Q. What green chemistry approaches minimize waste in large-scale synthesis?
Methodological Answer :
Q. How is this compound used in bioconjugation for probe development?
Methodological Answer :
- Amine-reactive probes : React with NHS esters (e.g., FITC) in PBS (pH 8.5, 4°C, 12 hr).
- Validation : MALDI-TOF confirms conjugate formation (mass shift ≈ 389 Da for FITC) .
Q. What advanced analytical methods resolve co-eluting impurities in HPLC?
Methodological Answer :
Q. How are mechanistic studies designed to elucidate off-target effects?
Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs .
- CRISPR screens : Genome-wide knockout libraries identify synthetic lethal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
